molecular formula C7H11N3 B2836704 (2R)-2-Pyrazin-2-ylpropan-1-amine CAS No. 2248202-13-1

(2R)-2-Pyrazin-2-ylpropan-1-amine

Cat. No.: B2836704
CAS No.: 2248202-13-1
M. Wt: 137.186
InChI Key: SZCGQOBISAGMQL-ZCFIWIBFSA-N
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Description

(2R)-2-Pyrazin-2-ylpropan-1-amine is a chiral amine compound with a pyrazine ring attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrazine and ®-2-chloropropan-1-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine, facilitating nucleophilic substitution.

    Procedure: The pyrazine is reacted with ®-2-chloropropan-1-amine in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) for several hours.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Pyrazin-2-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or carbamates.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Reagents like acyl chlorides, isocyanates, or chloroformates in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of amides, ureas, or carbamates.

Scientific Research Applications

(2R)-2-Pyrazin-2-ylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R)-2-Pyrazin-2-ylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrazine ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Pyrazin-2-ylpropan-1-amine: The enantiomer of (2R)-2-Pyrazin-2-ylpropan-1-amine, differing in the spatial arrangement of atoms.

    2-Pyrazin-2-ylpropan-1-ol: A related compound with a hydroxyl group instead of an amine group.

    2-Pyrazin-2-ylpropanoic acid: A compound with a carboxylic acid group instead of an amine group.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules.

Properties

IUPAC Name

(2R)-2-pyrazin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGQOBISAGMQL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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